molecular formula C14H11NO3 B14589464 9-(Nitromethyl)-9H-xanthene CAS No. 61307-91-3

9-(Nitromethyl)-9H-xanthene

Cat. No.: B14589464
CAS No.: 61307-91-3
M. Wt: 241.24 g/mol
InChI Key: QIVDISXVOKNYOA-UHFFFAOYSA-N
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Description

9-(Nitromethyl)-9H-xanthene is a nitro-containing compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various applications, including dyes, lasers, and biological staining. The nitro group in this compound adds unique chemical properties, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Nitromethyl)-9H-xanthene typically involves the nitration of xanthene derivatives. One common method is the direct nitration of xanthene using nitric acid in the presence of sulfuric acid as a catalyst. This reaction introduces the nitro group at the 9-position of the xanthene ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitro alcohols or nitro ketones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Nitro alcohols, nitro ketones

    Reduction: Amino derivatives

    Substitution: Various substituted xanthenes

Scientific Research Applications

9-(Nitromethyl)-9H-xanthene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in fluorescent labeling and imaging due to its strong fluorescence properties.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and optical materials.

Mechanism of Action

The mechanism of action of 9-(Nitromethyl)-9H-xanthene is primarily influenced by the nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, making the compound useful in various biochemical applications. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed.

Comparison with Similar Compounds

    Nitromethane: A simple nitro compound used in organic synthesis.

    Nitrobenzene: An aromatic nitro compound with applications in the production of aniline and other chemicals.

    9-Nitroanthracene: A nitro derivative of anthracene used in photochemical studies.

Uniqueness: 9-(Nitromethyl)-9H-xanthene stands out due to its combination of the xanthene core and the nitro group. This combination imparts unique fluorescence properties and reactivity, making it valuable in both research and industrial applications.

Properties

CAS No.

61307-91-3

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

9-(nitromethyl)-9H-xanthene

InChI

InChI=1S/C14H11NO3/c16-15(17)9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2

InChI Key

QIVDISXVOKNYOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C[N+](=O)[O-]

Origin of Product

United States

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